molecular formula C13H11FN2O3S B2833835 N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1207035-64-0

N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2833835
CAS No.: 1207035-64-0
M. Wt: 294.3
InChI Key: OUTSEYCZPUSTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(2-fluorophenoxy)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This acetamide derivative features a 4,6-dihydrothieno[3,4-c]isoxazole core scaffold, a structure class known to exhibit a range of pharmacological activities based on published studies of analogous molecules. Similar dihydrothienopyrazole and dihydrothienopyrimidine compounds have been investigated for their potential as acetylcholinesterase inhibitors, which may be relevant in neuropharmacology, or as herbicidal agents, highlighting the versatility of this structural class in agrochemical and pharmaceutical applications . The integration of the 2-fluorophenoxy moiety is a common strategy in lead optimization to influence the compound's bioavailability, metabolic stability, and binding affinity. Researchers can utilize this high-purity compound as a key intermediate, a building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4,6-dihydrothieno[3,4-c][1,2]oxazol-3-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3S/c14-9-3-1-2-4-11(9)18-5-12(17)15-13-8-6-20-7-10(8)16-19-13/h1-4H,5-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTSEYCZPUSTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(ON=C2CS1)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting with the construction of the thieno[3,4-c]isoxazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenoxyacetamide moiety is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(2-fluorophenoxy)acetamide may be used to study enzyme inhibition or receptor binding. Its potential as a pharmacological tool is being explored.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic applications.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(2-fluorophenoxy)acetamide exerts its effects involves its interaction with molecular targets. The specific pathways and targets depend on the context in which the compound is used. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Insecticidal Activity: Pyridine and Thienopyridine Derivatives

highlights two pyridine-based compounds, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide, which demonstrated superior insecticidal efficacy against cowpea aphids compared to acetamiprid. Key structural differences from the target compound include:

  • Core Heterocycle: Pyridine/thienopyridine vs. dihydrothienoisoxazole.
  • Substituents: Styryl and cyano groups vs. fluorophenoxy.
  • Activity : The pyridine derivatives achieved >80% aphid mortality at 100 ppm, outperforming commercial standards .
Compound Core Structure Key Substituents Insecticidal Efficacy (100 ppm)
Target Compound Dihydrothienoisoxazole 2-fluorophenoxy Not reported
Pyridine Derivative () Pyridine Styryl, cyano >80% mortality
Acetamiprid (Standard) Neonicotinoid Chloropyridinyl ~70% mortality

The dihydrothienoisoxazole core may enhance metabolic stability compared to pyridine, while the fluorophenoxy group could improve lipophilicity and membrane penetration .

CD73 Inhibition: Thiopyridine Scaffold Derivatives

describes 2-((3-cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide, a CD73 allosteric inhibitor with immune-modulatory effects. Structural contrasts include:

  • Scaffold: 4,6-Biaryl-2-thiopyridine vs. dihydrothienoisoxazole.
  • Substituents: Morpholino groups vs. fluorophenoxy.
  • Activity: The thiopyridine derivative reversed adenosine-mediated immune suppression at 100 μM .
Parameter Target Compound CD73 Inhibitor ()
Core Structure Dihydrothienoisoxazole Thiopyridine
Key Functional Groups Fluorophenoxy Morpholino, cyano
Biological Target Not reported CD73 enzyme
Efficacy Not reported 100% reversion at 100 μM

Patent-Based Analogs: Thienopyrrole Derivatives

discloses a patented compound with a thieno[3,4-c]pyrrole core, structurally similar to the dihydrothienoisoxazole system. Key differences include:

  • Substituents: Ethoxy-4-methoxyphenyl and methyl sulfonyl vs. fluorophenoxy.
  • Application : Patent claims focus on crystal forms for pharmaceutical use, suggesting utility in drug formulation .
Feature Target Compound Patent Compound ()
Core Heterocycle Dihydrothienoisoxazole Thienopyrrole
Functional Groups Fluorophenoxy Ethoxy-methoxyphenyl, sulfonyl
Application Not specified Pharmaceutical formulation

The fluorine atom in the target compound may enhance bioavailability compared to bulkier alkoxy groups .

Acetamide Derivatives: Substituent Effects

lists acetamide derivatives with 2,6-dimethylphenoxy groups, highlighting the impact of substituent electronic properties. For example, N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (compound e) demonstrates how methyl groups influence steric and electronic profiles.

Research Findings and Data Gaps

  • Insecticidal Potential: Structural parallels to suggest the target compound may exhibit aphidicidal activity, but fluorophenoxy’s role requires empirical validation.
  • Enzyme Inhibition: The dihydrothienoisoxazole core could serve as a novel scaffold for allosteric inhibitors, though CD73 activity remains untested .
  • Formulation Advantages : Fluorine’s small size and high electronegativity may improve solubility and stability over ethoxy/methoxy groups in patented analogs .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(2-fluorophenoxy)acetamide, and how can purity be optimized?

The synthesis of this compound involves multi-step reactions, typically starting with the preparation of the thieno-isoxazole core followed by coupling with fluorophenoxy acetamide derivatives. Key steps include:

  • Cyclocondensation : Formation of the thieno[3,4-c]isoxazole scaffold under controlled temperature (80–100°C) using catalysts like p-toluenesulfonic acid .
  • Acetamide coupling : Reaction of the core with 2-(2-fluorophenoxy)acetyl chloride in anhydrous dichloromethane, using triethylamine as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios, particularly for the fluorophenyl and acetamide groups .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns .
  • X-ray crystallography : Use SHELXL for refinement, especially to resolve ambiguities in the thieno-isoxazole ring conformation. Twinned or low-resolution datasets may require iterative refinement cycles with restraints on bond lengths/angles .

Basic: How can researchers determine the compound’s solubility and stability under experimental conditions?

  • Solubility profiling : Conduct phase-solubility studies in DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectrophotometry at 25°C and 37°C .
  • Stability assays : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) over 14 days. Acidic/basic stability is assessed by incubating in HCl/NaOH (0.1 M) and analyzing degradation products .

Advanced: How can contradictory bioactivity data (e.g., varying IC50 values across assays) be resolved?

  • Assay standardization : Validate cell lines (e.g., HEK293 vs. HeLa) for target enzyme expression levels using Western blotting .
  • Buffer optimization : Test activity in Tris vs. HEPES buffers to rule out ionic strength or pH effects on fluorophenyl-acetamide interactions .
  • Dose-response redundancy : Repeat experiments with a third orthogonal method (e.g., SPR for binding affinity) to confirm potency trends .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on fluorophenyl and isoxazole modifications?

  • Substituent libraries : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the phenoxy position. Compare logP (HPLC) and bioactivity to correlate hydrophobicity with target binding .
  • Molecular docking : Use AutoDock Vina to model interactions with kinase domains. Prioritize analogs with improved hydrogen bonding to residues like Asp831 (EGFR) or Lys48 (CDK2) .

Advanced: How can crystallographic challenges (e.g., twinning, weak diffraction) be addressed during structural analysis?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for weakly diffracting crystals .
  • Twinning refinement : In SHELXL, apply the TWIN/BASF commands and validate with R1/Rw1 metrics. For pseudo-merohedral twinning, use HKLF5 format .
  • Density modification : Resolve disordered fluorophenyl groups with iterative OMIT maps and partial occupancy adjustments .

Advanced: What experimental designs are recommended to investigate metabolic stability and cytochrome P450 interactions?

  • Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to measure IC50 shifts in the presence of the compound .

Advanced: How can computational modeling reconcile discrepancies between in silico predictions and experimental binding data?

  • Force field calibration : Re-parameterize AMBER/GAFF for the thieno-isoxazole core using QM/MM (B3LYP/6-31G*) to improve conformational sampling .
  • MD simulations : Run 100-ns trajectories to assess dynamic interactions (e.g., fluorophenyl π-stacking vs. acetamide hydrogen bonding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.